3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile
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Overview
Description
3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile is a complex organic compound with a unique structure that includes a benzo[b]thiophene moiety, a diazocin ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile typically involves multi-step organic synthesis The process begins with the preparation of the benzo[b]thiophene derivative, followed by the construction of the diazocin ring system
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives, diazocin ring systems, and benzonitrile-containing molecules. Examples include:
- Benzo[b]thiophene-2-carboxylic acid
- 1,5-Diazocine derivatives
- Benzonitrile analogs
Uniqueness
What sets 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile apart is its unique combination of these structural elements, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N3OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
3-[[(1R,9S)-5-(1-benzothiophen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]methyl]benzonitrile |
InChI |
InChI=1S/C27H23N3OS/c28-13-18-4-3-5-19(10-18)14-29-15-20-11-22(17-29)24-9-8-23(27(31)30(24)16-20)26-12-21-6-1-2-7-25(21)32-26/h1-10,12,20,22H,11,14-17H2/t20-,22+/m0/s1 |
InChI Key |
BPYQBMWTULDTHV-RBBKRZOGSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=C(C(=O)N3C2)C4=CC5=CC=CC=C5S4)CC6=CC(=CC=C6)C#N |
Canonical SMILES |
C1C2CN(CC1C3=CC=C(C(=O)N3C2)C4=CC5=CC=CC=C5S4)CC6=CC(=CC=C6)C#N |
Origin of Product |
United States |
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